5-Bromo-7-chloroindole-3-carbaldehyde

Description

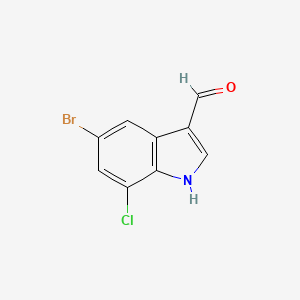

5-Bromo-7-chloroindole-3-carbaldehyde (CAS: 887575-77-1) is a halogenated indole derivative with the molecular formula C₉H₅BrClNO and a molecular weight of 258.50 g/mol . The compound features a bromine substituent at the 5-position, a chlorine atom at the 7-position, and an aldehyde functional group at the 3-position of the indole scaffold. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C9H5BrClNO |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

5-bromo-7-chloro-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H5BrClNO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H |

InChI Key |

UHBHPBJZZSBXDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)C=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Bromo-7-chloroindole-3-carbaldehyde

General Synthetic Strategy

The synthesis of this compound typically involves:

- Halogenation of the indole nucleus at the 5- and 7-positions to introduce bromine and chlorine atoms, respectively.

- Formylation at the 3-position to introduce the aldehyde functional group.

The key challenges include selective halogenation and efficient formylation without overreaction or degradation of the indole core.

Halogenation Approaches

Selective Halogenation of Indole Derivatives

N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) are commonly used for selective chlorination and bromination of indole rings under mild conditions at room temperature, often in solvents such as tetrahydrofuran or dimethylformamide (DMF).

For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives have been chlorinated at the 3-position using N-chlorosuccinimide in DMF at 20 °C for 18-24 hours, yielding 85% product with good regioselectivity.

Bromination at the 5-position of indole derivatives can be achieved using bromine in dichloromethane at room temperature, with yields up to 98% reported for related trifluoromethyl-substituted indoles.

Formylation Methods at the 3-Position

Vilsmeier-Haack Reaction

The most common and efficient method for introducing the formyl group at the 3-position of indoles is the Vilsmeier-Haack reaction , which uses phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent in situ.

The reaction proceeds by adding POCl3 slowly to DMF at 0-5 °C, stirring to form the reagent, then adding the halogenated indole substrate and heating at reflux (80-90 °C) for 5-8 hours.

After completion, the reaction mixture is neutralized with sodium carbonate solution, and the product is isolated by filtration and recrystallization.

This method has been successfully applied to various substituted indoles, including 4-bromo-2-methylaniline derivatives, to yield the corresponding 3-indole-carbaldehydes with halogen substituents.

Example Synthetic Route for this compound

While direct literature on this compound is limited, combining known halogenation and formylation strategies allows the following plausible synthetic sequence:

Note: The order of halogenation steps can be adjusted depending on reactivity and selectivity; often bromination precedes chlorination for better control.

Detailed Analysis of Preparation Steps

Bromination

- Bromination is generally rapid and high yielding.

- Bromine is added dropwise to a solution of indole derivative in dichloromethane.

- Reaction times are short (minutes to an hour), and quenching with sodium bisulfite or sodium sulfite removes excess bromine.

- The product is purified by silica gel chromatography or recrystallization.

- Yields up to 98% have been reported for 3-bromo-2-(trifluoromethyl)-1H-indole, indicating high efficiency of bromination.

Chlorination

Formylation (Vilsmeier-Haack Reaction)

- Preparation of the Vilsmeier reagent by slow addition of phosphorus oxychloride to DMF at low temperature (0-5 °C).

- Addition of the halogenated indole to the reagent under cooling, followed by stirring at room temperature and reflux heating.

- After reaction completion, neutralization and isolation yield the aldehyde.

- This method offers good regioselectivity for the 3-position.

- Yields vary but typically range from 70% to 90%.

Data Summary Table

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloroindole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Bromo-7-chloroindole-3-carboxylic acid.

Reduction: 5-Bromo-7-chloroindole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-7-chloroindole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloroindole-3-carbaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of specific proteins, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 5-Bromo-7-chloroindole-3-carbaldehyde, a comparison with analogous halogenated indole derivatives is essential. Below is an analysis based on substituent positions, functional groups, and available

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects: The dual halogenation (Br and Cl) in this compound enhances its electrophilicity compared to mono-halogenated analogs like 5-Bromoindole-3-carbaldehyde. This property is critical in cross-coupling reactions, where halogen positioning influences regioselectivity . In contrast, 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9) lacks bromine but includes a carboxylic acid group, making it more hydrophilic and suitable for applications in medicinal chemistry (e.g., kinase inhibitors) .

Functional Group Diversity :

- The aldehyde group in this compound enables condensation reactions for synthesizing Schiff bases or heterocyclic frameworks. This contrasts with the carboxylic acid group in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, which is prone to decarboxylation under high-temperature conditions .

Data Limitations :

- Unlike its analogs, this compound lacks comprehensive safety data (e.g., MSDS) and thermodynamic properties, limiting its industrial scalability . In contrast, 7-Chloro-3-methyl-1H-indole-2-carboxylic acid has partial safety documentation, though critical parameters like EC numbers are absent .

Biological Activity

5-Bromo-7-chloroindole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

Overview of this compound

Chemical Properties:

- Molecular Formula: C9H5BrClNO

- Molecular Weight: 258.50 g/mol

- IUPAC Name: 5-bromo-7-chloro-1H-indole-3-carbaldehyde

- Canonical SMILES: C1=C(C=C(C2=C1C(=CN2)C=O)Cl)Br

This compound belongs to the indole family, which is known for its wide range of biological activities, including anticancer and antimicrobial properties. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of indole have shown significant antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | GI50 (nM) | IC50 (nM) |

|---|---|---|---|

| 3e | Panc-1 | 29 | 68 |

| 3e | MCF-7 | - | - |

| 3e | A-549 | - | - |

The most potent derivative, 3e (R = m-piperidin-1-yl), demonstrated a GI50 value of 29 nM against the Panc-1 pancreatic cancer cell line, outperforming the reference compound erlotinib (GI50 = 33 nM) .

Antimicrobial Activity

Halogenated compounds like this compound have been studied for their antimicrobial properties. The presence of halogens can enhance the efficacy of these compounds against drug-resistant pathogens. The exact mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets. The halogen substituents increase binding affinity to enzymes and receptors, modulating critical signaling pathways. This interaction can lead to inhibition of tumor growth and microbial proliferation .

Case Study: Inhibition of EGFR/BRAF Pathways

A study evaluating various derivatives showed that compounds derived from indole could inhibit mutant EGFR/BRAF pathways effectively. The compounds exhibited varying degrees of inhibitory activity, with some derivatives showing selectivity indices that indicate their potential as targeted therapies for cancers driven by these mutations .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the halogenation of indole derivatives. Common methods include:

- Halogenation : Using bromine and chlorine reagents under controlled conditions.

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The aldehyde group can be reduced to form alcohols.

These reactions are crucial for modifying the compound's structure to enhance its biological activity .

Q & A

Q. What are effective synthetic routes for 5-Bromo-7-chloroindole-3-carbaldehyde?

Methodological Answer: The synthesis typically involves sequential halogenation and formylation of the indole core. A common approach includes:

Bromination : Start with 7-chloroindole. Bromination at the 5th position can be achieved using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetic acid) under controlled temperatures (0–25°C) to avoid over-halogenation .

Formylation : Introduce the aldehyde group at the 3rd position via Vilsmeier-Haack reaction using POCl₃ and DMF. Optimize reaction time (4–6 hours) and temperature (60–80°C) to maximize yield .

Key Considerations : Monitor reaction progress via TLC or HPLC to prevent side products like dihalogenated derivatives.

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer :

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with fluoro/bromo analogs (e.g., 5-Bromo-7-fluoroindole-3-carbaldehyde) to assess halogen effects .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC₅₀. Mechanistic follow-ups may include apoptosis assays (Annexin V/PI staining) .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions expand the utility of this compound?

Methodological Answer : The aldehyde and halogen substituents enable diverse derivatization:

- Suzuki-Miyaura Coupling : React the 5-Bromo group with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (80°C, 12 hours). This yields 5-aryl derivatives for SAR studies .

- Aldehyde Functionalization : Convert the aldehyde to hydrazones (via condensation with hydrazines) or oximes for metal coordination studies .

Optimization : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer :

- DFT Calculations : Use Gaussian09 to model transition states for SNAr (nucleophilic aromatic substitution) at C5 or C6. Compare Fukui indices to identify electrophilic hotspots .

- Molecular Docking : Screen derivatives against targets like COX-2 or EGFR using AutoDock Vina. Prioritize compounds with strong halogen bonding (e.g., Br/Cl interactions with Arg/Lys residues) .

Q. How do steric and electronic effects of Br/Cl substituents influence biological activity?

Methodological Answer :

- Steric Effects : Compare inhibition of 5-Bromo-7-chloro vs. 5-Chloro-7-bromo analogs against proteases (e.g., HIV-1 protease). Use kinetic assays to measure Kᵢ changes due to substituent bulk .

- Electronic Effects : Measure Hammett σ constants for Br (σₚ=+0.26) and Cl (σₚ=+0.23) to correlate with bioactivity. Br’s higher electronegativity may enhance membrane permeability vs. Cl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.